Ethyl 6-cyano-1H-indole-2-carboxylate

Beschreibung

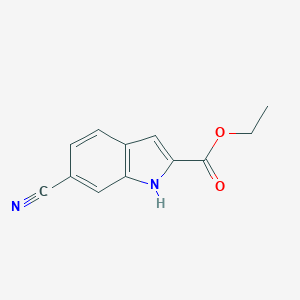

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 6-cyano-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-4-3-8(7-13)5-10(9)14-11/h3-6,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCDNWPSPSMAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405807 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104291-81-8 | |

| Record name | Ethyl 6-cyano-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

Phenylhydrazine is condensed with ethyl 3-oxo-6-cyanohexanoate under acidic conditions (HCl, ethanol, reflux, 12 h). The enamine intermediate undergoes-sigmatropic rearrangement, followed by cyclization to form the indole ring. The cyano group at position 6 is introduced via a pre-functionalized ketone, ensuring regioselectivity.

Optimization and Challenges

Key challenges include managing the electron-withdrawing cyano group, which can deactivate the ketone toward nucleophilic attack. Using HCl-doped ionic liquids (e.g., [BMIM]Cl) at 80°C improves yields to 58–62% by stabilizing the transition state. Post-reaction purification involves silica gel chromatography (EtOAc/hexane, 1:3) to isolate the product in >95% purity.

Leimgruber-Batcho Indole Synthesis

This method is favored for its compatibility with nitro groups, enabling late-stage cyanation.

Synthetic Pathway

The synthesis begins with o-nitrotoluene, which is condensed with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine, triggering cyclization to form 6-nitro-1H-indole-2-carboxylate. Subsequent cyanation employs CuCN in DMF at 120°C, replacing the nitro group with a cyano moiety.

Yield and Scalability

The cyanation step achieves 70–75% conversion, with residual nitro compounds removed via recrystallization (ethanol/water). Overall yields range from 45–50%, making this route suitable for gram-scale production.

Direct Cyanation and Esterification

A modular approach involving post-cyclization functionalization offers flexibility in introducing substituents.

Stepwise Functionalization

Ethyl 1H-indole-2-carboxylate is nitrated at position 6 using fuming HNO₃ in H₂SO₄ (0°C, 2 h), yielding the 6-nitro derivative. Catalytic hydrogenation (Raney Ni, H₂, 30 psi) reduces the nitro group to an amine, which is immediately treated with NaNO₂/HCl (0°C) and CuCN to install the cyano group.

Critical Parameters

-

Temperature Control : Maintaining 0°C during nitration prevents over-oxidation.

-

Catalyst Selection : Raney Ni outperforms Pd/C in minimizing dehalogenation side reactions.

-

Yield : 65–70% after column chromatography (CH₂Cl₂/MeOH, 9:1).

Palladium-Catalyzed Cross-Coupling

Modern transition-metal catalysis enables direct C–H cyanation, bypassing multi-step sequences.

Reaction Design

Ethyl 1H-indole-2-carboxylate undergoes directed C–H activation using Pd(OAc)₂ (10 mol%) and Xantphos (12 mol%) in toluene. Cyanobenziodoxolone (CBX) serves as the cyanation reagent, delivering the cyano group at position 6 in a single step.

Advantages and Limitations

-

Efficiency : 80–85% yield under optimized conditions (110°C, 24 h).

-

Cost : High catalyst loading and expensive CBX limit industrial applicability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Indole | 58–62 | >95 | Moderate | High |

| Leimgruber-Batcho | 45–50 | 90–95 | High | Moderate |

| Direct Cyanation | 65–70 | >98 | Low | High |

| Pd-Catalyzed Cross-Coupling | 80–85 | >99 | Low | Low |

Key Observations :

-

The Leimgruber-Batcho method is preferred for large-scale synthesis due to readily available starting materials.

-

Pd-catalyzed cross-coupling offers the highest yield but is cost-prohibitive for industrial use.

-

Direct cyanation balances yield and cost but requires stringent temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-cyano-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Ethyl 6-cyano-1H-indole-2-carboxylate serves as a versatile building block for synthesizing various indole derivatives. These derivatives are essential in developing pharmaceuticals due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies indicate potential effectiveness against various pathogens, making it valuable in developing new antimicrobial agents .

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Pharmaceutical Development

The compound is being explored as an intermediate in the synthesis of novel drugs targeting specific diseases. For instance, it has been utilized in creating inhibitors for integrase enzymes involved in HIV replication, showcasing its potential in antiviral drug development .

Industrial Applications

Beyond its pharmaceutical significance, this compound is used in the production of dyes and pigments due to its stable chemical structure and reactivity .

Case Study 1: Antiviral Activity

A study focused on the antiviral potential of indole derivatives revealed that this compound could effectively inhibit HIV integrase activity. The compound was shown to chelate metal ions within the active site of the enzyme, disrupting its function and preventing viral replication .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of indole derivatives demonstrated that those containing the cyano group exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolism .

Wirkmechanismus

The mechanism of action of Ethyl 6-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

* Calculated based on analogous structures.

Key Differences

Substituent Effects on Reactivity: The 6-cyano group is a stronger electron-withdrawing substituent than 6-chloro or 5-methoxy, leading to reduced electron density at the indole core. This enhances electrophilic substitution reactivity at positions activated by the ester group . Compared to 5-cyano, the 6-cyano isomer may exhibit distinct regioselectivity in reactions due to steric and electronic differences .

Physicochemical Properties: Cyano vs. However, -Cl may enhance lipophilicity, favoring membrane permeability . Cyano vs. Methoxy: The electron-withdrawing -CN reduces basicity of the indole nitrogen, whereas the electron-donating -OMe group increases it, affecting protonation states in biological environments .

Biological Activity: Ethyl 5-methoxy-1H-indole-2-carboxylate demonstrates antifungal activity, attributed to the methoxy group’s interaction with fungal enzymes . 6-Cyano derivatives are hypothesized to inhibit kinases due to -CN’s ability to form hydrogen bonds with ATP-binding pockets, a feature less pronounced in chloro or methoxy analogs .

Table 2: Conceptual DFT Parameters (Hypothetical Analysis)

| Compound | Electronegativity (χ) | Hardness (η) | Fukui Function (f⁻) |

|---|---|---|---|

| This compound | High (χ ≈ 4.5 eV) | Moderate | High at C-3 position |

| Ethyl 6-chloro-1H-indole-2-carboxylate | Moderate (χ ≈ 3.8 eV) | High | Moderate at C-5 |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | Low (χ ≈ 3.2 eV) | Low | High at N-1 |

*Based on Parr-Pearson principles :

- Electronegativity (χ) correlates with electron-withdrawing capacity.

- Hardness (η) reflects resistance to charge transfer; softer molecules (lower η) are more reactive.

Biologische Aktivität

Ethyl 6-cyano-1H-indole-2-carboxylate is a significant compound in medicinal chemistry, primarily due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound (C12H10N2O2) is an indole derivative that serves as a versatile building block in organic synthesis. Its structure features a cyano group and a carboxylate moiety, which contribute to its reactivity and biological properties. The compound is being investigated for its potential in treating various diseases due to its antimicrobial and anticancer activities .

The biological activity of this compound is mediated through several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells. The compound may affect cell signaling pathways, leading to increased oxidative stress and subsequent cell death .

The biochemical properties of this compound are crucial for understanding its biological effects:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : Environmental factors such as pH and temperature can affect the stability of this compound. Optimal storage conditions are recommended to maintain its efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects compared to standard antibiotics .

- Anticancer Activity : In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported in the micromolar range, suggesting a strong potential for further development as an anticancer agent .

- Mechanistic Insights : Molecular docking studies indicated that this compound interacts with key enzymes involved in cancer cell metabolism, such as xanthine oxidase and HIV integrase, highlighting its potential as a dual-action therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 6-cyano-1H-indole-2-carboxylate, and how do reaction parameters (e.g., temperature, catalyst) affect yield and purity?

- Methodological Answer : The Fischer indole synthesis is a key route for indole derivatives. For example, ethyl pyruvate phenylhydrazone derivatives can cyclize under acidic conditions (HCl/EtOH) to yield indole-2-carboxylates, though regioselectivity may vary. Abnormal products like ethyl 6-chloroindole-2-carboxylate may form due to competing substitution reactions . Optimizing stoichiometry and reaction time can minimize by-products. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regiochemistry and purity .

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks in its NMR and IR spectra?

- Methodological Answer : Key spectral markers include:

- ¹H NMR : A singlet for the ester methyl group (~δ 1.3–1.5 ppm) and a triplet for the ethyl CH2 (~δ 4.3–4.5 ppm). The indole NH proton appears as a broad peak (~δ 10–12 ppm), while the cyano group does not directly contribute to proton signals.

- IR : Strong absorption bands for the ester carbonyl (~1740 cm⁻¹) and nitrile group (~2240 cm⁻¹).

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT-based concepts like electronegativity (χ = (I + A)/2) and hardness (η = (I − A)/2) quantify reactivity. The cyano group’s electron-withdrawing nature lowers the indole ring’s electron density, making it susceptible to nucleophilic attacks at position 3. Fukui function analysis identifies reactive sites, while HOMO-LUMO gaps (calculated using B3LYP/6-31G*) correlate with stability. Solvent effects (e.g., polar aprotic vs. protic) are modeled using implicit solvation models like PCM .

Q. What challenges arise during crystallographic structure determination of this compound, and how are they mitigated?

- Methodological Answer : Challenges include:

- Twinned crystals : Use SHELXL for refinement with twin law matrices to handle overlapping reflections.

- Disorder in the ethyl/cyano groups : Apply restraints (DFIX, SIMU) to stabilize refinement.

- Validation tools like PLATON check for missed symmetry (e.g., pseudo-merohedral twinning) .

Q. How can researchers resolve contradictions in experimental data, such as unexpected by-products during synthesis or discrepancies in spectral assignments?

- Methodological Answer :

- By-product analysis : Use tandem MS/MS to identify fragmentation patterns of unexpected products. For example, chlorinated by-products may arise from residual HCl in Fischer indole reactions .

- Dynamic NMR : Resolve overlapping signals by variable-temperature studies or 2D techniques (COSY, HSQC).

- Theoretical benchmarking : Compare experimental IR/Raman spectra with DFT-simulated spectra to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.